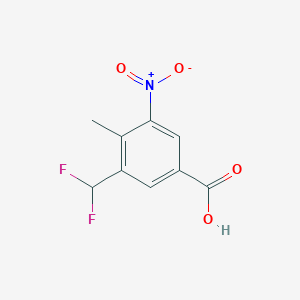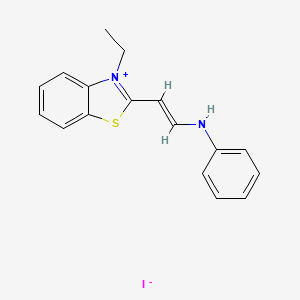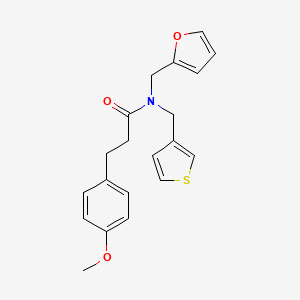
1-(naphthalen-1-ylmethyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(naphthalen-1-ylmethyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Adjustments in Urea Derivatives
Conformational adjustments in urea derivatives, such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, demonstrate the significance of intramolecular hydrogen bonding and its impact on self-assembly processes. These compounds exhibit unique self-assembling behaviors guided by the orientation of the naphthyl group and the presence of heterosynthons, which are dependent on anions. Such properties are crucial for designing materials with tailored photoluminescence and assembly characteristics (Phukan & Baruah, 2016).
Structure-Activity Relationships in Urea Derivatives
The study of structure-activity relationships (SAR) in urea derivatives, like the p38alpha MAP kinase inhibitor BIRB 796, underscores the therapeutic potential of these compounds. Understanding how specific functional groups and their arrangements affect biological activity aids in the development of more effective drugs for treating autoimmune diseases (Regan et al., 2003).
Fluorescent Chemosensors
Compounds like 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP) exhibit selective and sensitive detection of Al3+ ions. This highlights the application of naphthalen-ylmethyl-urea derivatives in developing fluorescent chemosensors for metal ions, crucial for environmental monitoring and bioimaging applications (Asiri et al., 2018).
Anticancer Evaluation
The synthesis and reaction of compounds like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with nucleophiles demonstrate their potential in anticancer evaluations. This research area explores the therapeutic applications of urea derivatives in cancer treatment (Gouhar & Raafat, 2015).
DNA/Protein Interaction Studies
Ni(II) complexes with urea derivatives, such as those involving naphthalen-yl and pyrazol-yl groups, have been studied for their interaction with DNA and proteins, showcasing their potential in understanding molecular interactions and developing new therapeutic agents (Yu et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme is a part of the Phosphoinositide-3-kinase (PI3K) family that phosphorylates PtdIns(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its ability to phosphorylate ptdins(4,5)p2 .
Biochemical Pathways
The compound’s interaction with the PI3K enzyme affects the PI3K/AKT/mTOR pathway, which plays a key role in cell cycle regulation, growth, and survival . The generation of PIP3 by PI3K is a crucial step in this pathway .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the PI3K enzyme and the subsequent impact on the PI3K/AKT/mTOR pathway . These effects can influence various cellular processes, including cell growth and survival .
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-21(22-12-18-6-3-5-17-4-1-2-7-20(17)18)24-19-13-23-25(15-19)14-16-8-10-27-11-9-16/h1-7,13,15-16H,8-12,14H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLZXXDAWLDZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)
![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)


![3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2444516.png)
![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)


![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)
![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)